molecular formula C23H22 B12599237 9-(3-Tert-butylphenyl)-9H-fluorene CAS No. 651042-74-9

9-(3-Tert-butylphenyl)-9H-fluorene

Cat. No.: B12599237
CAS No.: 651042-74-9
M. Wt: 298.4 g/mol
InChI Key: ROUVPFHYROCBLK-UHFFFAOYSA-N
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Description

9-(3-Tert-butylphenyl)-9H-fluorene is a substituted fluorene derivative of significant interest in advanced materials and synthetic chemistry research. The compound features a fluorene core, a rigid tricyclic aromatic hydrocarbon known for its planarity and excellent charge-transport properties . The incorporation of a bulky tert -butylphenyl group at the 9-position is a strategic modification that enhances the compound's steric profile. Such 9,9-disubstituted fluorene structures are widely employed to improve the stability and processability of molecular systems, particularly by suppressing detrimental aggregation and oxidative degradation to fluorenone, a common issue in optoelectronic devices . Research Applications and Value: - Organic Electronics: This compound serves as a valuable building block for developing high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other semiconductor materials. Its rigid, conjugated structure contributes to high fluorescence and good charge mobility . - Material Science: Researchers utilize this compound to create novel polymers and small molecules. The steric bulk of the substituent can help disrupt crystallinity, improve solubility in organic solvents, and ultimately enhance the amorphous properties and film-forming characteristics of the resulting material. - Synthetic Chemistry: The structural motif of a 9-phenyl-9H-fluorene group is recognized for its application as a robust protecting group in asymmetric synthesis, particularly for amino acids, where it effectively shields the alpha-center from racemization . Note: The specific CAS number, molecular weight, and detailed safety information for this exact compound were not located in the search and should be confirmed and added from your internal data sheets. Handling Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Properties

CAS No.

651042-74-9

Molecular Formula

C23H22

Molecular Weight

298.4 g/mol

IUPAC Name

9-(3-tert-butylphenyl)-9H-fluorene

InChI

InChI=1S/C23H22/c1-23(2,3)17-10-8-9-16(15-17)22-20-13-6-4-11-18(20)19-12-5-7-14-21(19)22/h4-15,22H,1-3H3

InChI Key

ROUVPFHYROCBLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-tert-butylphenyl)-9H-fluorene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-tert-butylphenylboronic acid and 9-bromo-9H-fluorene.

    Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 3-tert-butylphenylboronic acid and 9-bromo-9H-fluorene in the presence of a palladium catalyst and a base such as potassium carbonate.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Fluorenone derivatives.

    Reduction: Dihydrofluorene derivatives.

    Substitution: Nitro or halogenated fluorene derivatives.

Scientific Research Applications

Chemistry: 9-(3-tert-butylphenyl)-9H-fluorene is used as a building block in the synthesis of various organic compounds and materials. It serves as a precursor for the preparation of functionalized fluorene derivatives, which are important in the development of organic semiconductors and light-emitting diodes (LEDs) .

Biology and Medicine: While specific biological applications of this compound are limited, its derivatives have been studied for their potential as inhibitors of enzymes such as acetylcholinesterase . This suggests possible applications in the development of therapeutic agents for neurological disorders.

Industry: In the industrial sector, this compound and its derivatives are used in the production of high-performance polymers and advanced materials. These materials find applications in optoelectronic devices, including organic photovoltaics and field-effect transistors .

Mechanism of Action

The mechanism of action of 9-(3-tert-butylphenyl)-9H-fluorene is primarily related to its electronic properties and interactions with molecular targets. The presence of the tert-butyl group and the fluorene core influences the compound’s ability to participate in π-π stacking interactions and electron transfer processes. These interactions are crucial in its applications as an organic semiconductor and in optoelectronic devices .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 9-(3-Tert-butylphenyl)-9H-fluorene with structurally related fluorene derivatives:

Structural and Electronic Properties

Compound Substituent(s) Molecular Formula Average Mass (g/mol) Key Structural Feature(s)
This compound 3-Tert-butylphenyl at C9 C₂₃H₂₂ ~298.4 (estimated) Bulky tert-butylphenyl group introduces steric hindrance and electron donation .
9-(Perfluorophenyl)-9H-fluorene Perfluorophenyl at C9 C₁₉H₇F₅ 322.25 Electron-withdrawing F atoms enhance acidity (pKaDMSO = 14.7) and redox activity .
9-[Bromo(phenyl)methylene]-9H-fluorene Bromophenylmethylene at C9 C₂₀H₁₃Br 333.228 Bromine substituent increases molecular polarizability and reactivity in cross-coupling .
3,9′-Bi(9H-fluorene) Fluorene-fluorene linkage C₂₆H₁₈ 330.42 Dihedral angle of 78.57° between fluorene planes reduces conjugation .

Solubility and Reactivity

  • Solubility : Fluorenes with bulky substituents (e.g., tert-butylphenyl) are typically insoluble in water but soluble in organic solvents like THF or toluene . In contrast, perfluorophenyl-substituted derivatives exhibit enhanced solubility in polar aprotic solvents due to fluorine’s electronegativity .
  • Acidity : The pKa of 9-(perfluorophenyl)-9H-fluorene in THF is ~28, comparable to strong organic acids, while tert-butyl-substituted analogs are less acidic due to electron-donating effects .
  • Bond Dissociation Energy (BDFE) : For 9-(perfluorophenyl)-9H-fluorene , BDFEC–H is experimentally determined as 70 kcal/mol, lower than free ligands (e.g., iPrPNNP, 90 kcal/mol), indicating stabilization via metal-ligand cooperativity .

Key Research Findings

  • Steric Effects : The tert-butyl group in This compound likely reduces aggregation in solid-state applications, enhancing photovoltaic efficiency .
  • Thermodynamic Stability : Perfluorophenyl analogs exhibit higher acidity but lower thermal stability compared to alkyl-substituted fluorenes .
  • Synthetic Flexibility : Brominated or dibromomethylene derivatives serve as versatile intermediates for further functionalization .

Biological Activity

9-(3-Tert-butylphenyl)-9H-fluorene is a compound characterized by a fluorene core substituted with a tert-butylphenyl group. This unique structure contributes to its stability and electronic properties, making it a subject of interest in various fields, including organic electronics and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its chemical reactivity, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features a central fluorene unit, known for its fused ring system. The addition of the tert-butyl group enhances steric bulk, influencing both chemical behavior and interactions. The resulting electronic characteristics are favorable for applications in materials science.

Property Description
Molecular Formula C₁₅H₁₈ (for the tert-butylphenyl group) + C₁₄H₉ (for the fluorene core)
Molecular Weight Approximately 231.32 g/mol
Appearance Typically appears as a white to pale yellow solid
Solubility Soluble in organic solvents; limited solubility in water

Research indicates that this compound can undergo various chemical reactions, including substitution reactions that may impact its biological activity. Its interactions with biological systems are largely influenced by its electronic properties and steric configuration.

  • Binding Affinity Studies : Investigations have focused on the compound's ability to bind to specific biological targets, which is crucial for understanding its potential therapeutic applications.
  • Toxicological Assessments : Preliminary studies suggest that compounds structurally related to this compound may exhibit toxic effects under certain conditions, necessitating further investigation into its safety profile.

Case Studies

Several studies have explored the biological implications of similar compounds:

  • A study on 9-(o-tert-butylphenyl)-9-methylthiofluorene highlighted unexpected structural distortions affecting its reactivity and potential biological interactions .
  • Research involving 9-(meta-tert-butylphenyl)-9-fluorenol indicated significant biological activity, suggesting that structural modifications can lead to varied effects in biological systems .

Organic Electronics

Due to its favorable electronic properties, this compound is investigated for applications in organic light-emitting diodes (OLEDs) and solar cells. Its stability and efficiency make it an attractive candidate for enhancing device performance.

Medicinal Chemistry

The compound's potential as a drug candidate is being explored. Understanding its interaction mechanisms with biological targets can lead to the development of novel therapeutics.

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